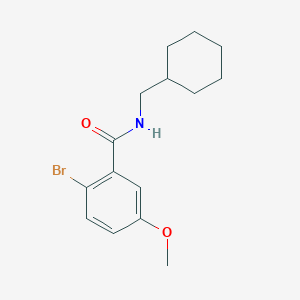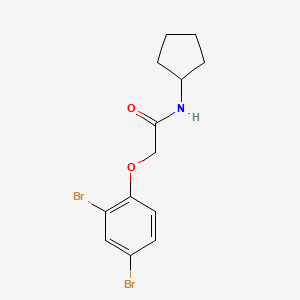
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide, also known as AH-7921, is a synthetic opioid that was first synthesized in 1974. It is a highly potent analgesic and has been found to have a similar potency to morphine. AH-7921 is classified as a Schedule I drug in the United States due to its high potential for abuse and lack of accepted medical use.
Mechanism of Action
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide works by binding to the mu-opioid receptor in the brain, which is responsible for the perception of pain. It activates the receptor, leading to a decrease in the transmission of pain signals and an increase in pain threshold.
Biochemical and Physiological Effects:
This compound has been found to have a similar potency to morphine in terms of its analgesic effects. However, it has been shown to have a shorter duration of action and a higher potential for abuse. It has also been found to have a lower respiratory depressant effect than morphine.
Advantages and Limitations for Lab Experiments
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide has been used in laboratory experiments to study its mechanism of action and potential use as an analgesic. Its high potency and effectiveness in relieving pain make it a useful tool for studying the mu-opioid receptor. However, its high potential for abuse and lack of accepted medical use limit its usefulness in clinical settings.
Future Directions
There are several potential future directions for research on 2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide. One area of interest is the development of new analgesics that have a similar potency to morphine but with fewer side effects and a lower potential for abuse. Another area of interest is the study of the mu-opioid receptor and its role in pain perception, which could lead to the development of new therapies for chronic pain. Finally, there is a need for further research on the potential risks associated with the use of this compound, particularly its potential for abuse and addiction.
Synthesis Methods
The synthesis of 2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with cyclohexylmethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide has been studied extensively in the scientific community for its potential use as an analgesic. It has been found to be highly effective in relieving pain and has been shown to have a similar potency to morphine. However, due to its high potential for abuse and lack of accepted medical use, it is not currently used in clinical settings.
properties
IUPAC Name |
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQDWQZOEARYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)




![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)

![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)